2-(cuban-1-yl)acetic acid
CAS No.: 135191-75-2
Cat. No.: VC4713251
Molecular Formula: C10H10O2
Molecular Weight: 162.188
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135191-75-2 |
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Molecular Formula | C10H10O2 |
Molecular Weight | 162.188 |
IUPAC Name | 2-cuban-1-ylacetic acid |
Standard InChI | InChI=1S/C10H10O2/c11-2(12)1-10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H2,(H,11,12) |
Standard InChI Key | GUEONBQYTUWHRR-UHFFFAOYSA-N |
SMILES | C(C(=O)O)C12C3C4C1C5C4C3C25 |
Introduction
Structural and Molecular Characteristics
The cubane core in 2-(cuban-1-yl)acetic acid consists of eight carbon atoms arranged in a cube, with bond angles of 90° and bond lengths of approximately 1.573 Å . The acetic acid group is attached to one vertex of the cubane, creating a hybrid structure that combines the rigidity of the polycyclic framework with the reactivity of a carboxylic acid. Key structural features include:
Property | Value |
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IUPAC Name | 2-(Cuban-1-yl)acetic acid |
Molecular Formula | |
Molecular Weight | 162.19 g/mol |
SMILES | O=C(O)CC12C3C4C5C3C2C5C41 |
XLogP3 | -0.13 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
The cubane’s strain energy (~166 kcal/mol) contributes to its reactivity, while the acetic acid moiety enables participation in typical carboxylate reactions .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 2-(cuban-1-yl)acetic acid typically begins with functionalized cubane precursors. One reported route involves:
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Cubane Functionalization: Silver(I)-catalyzed C–H activation of cubane to introduce a bromomethyl group .
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Grignard Reaction: Reaction with carbon dioxide to form the carboxylic acid .
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Purification: Chromatography or recrystallization to achieve >95% purity .
Alternative methods utilize photochemical [2+2] cycloadditions or flow chemistry to optimize yield and safety . For example, continuous flow reactors have been employed to mitigate risks associated with highly energetic intermediates .
Industrial Challenges
Industrial production remains limited due to:
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High cost of cubane precursors.
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Safety concerns with exothermic reactions involving strained hydrocarbons .
Physical and Chemical Properties
Physical Properties
Property | Value |
---|---|
Melting Point | 169–170°C (decomposes) |
Solubility | Soluble in polar aprotic solvents (DMSO, DMF); poorly soluble in water |
Storage Conditions | Room temperature, inert atmosphere |
Chemical Reactivity
The compound participates in reactions characteristic of both cubanes and carboxylic acids:
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Decarboxylation: Thermal decomposition above 200°C releases CO₂, forming cubylmethane .
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Esterification: Reacts with alcohols under acidic catalysis to yield cubane-based esters.
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Amide Formation: Coupling with amines via EDC/HOBt generates bioisosteric amides for drug discovery .
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Metal-Catalyzed Rearrangements: Silver(I) salts induce cubane-to-cuneane rearrangements, altering the core structure while retaining functionality .
Applications in Pharmaceutical and Materials Science
Bioisosteric Replacements
Cubanes serve as non-planar analogs of benzene rings, improving metabolic stability and target binding. Examples include:
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Anticancer Agents: Cubane-acetic acid derivatives inhibit histone deacetylases (HDACs) by mimicking phenyl groups in suberoylanilide hydroxamic acid (SAHA) .
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Antimicrobials: Structural analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.
Materials Science
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High-Energy Materials: The strain energy of cubane enhances energy density in propellants .
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Polymer Additives: Incorporation into polyesters improves thermal stability (TGA onset: 280°C vs. 220°C for conventional polymers) .
Hazard Statement | Precautionary Measure |
---|---|
H315 (Skin irritation) | Wear gloves and protective clothing |
H319 (Eye irritation) | Use eye protection |
H335 (Respiratory irritation) | Use in well-ventilated areas |
Acute toxicity (LD₅₀) in rats is >2,000 mg/kg (oral), classifying it as Category 5 under GHS .
Recent Advances and Future Directions
Catalytic Functionalization
Recent studies highlight Pd-catalyzed cross-couplings to introduce aryl/heteroaryl groups at the cubane core, expanding access to derivatives for high-throughput screening .
Computational Design
Density functional theory (DFT) predicts that fluorinated analogs (e.g., -substituted cubanes) could enhance bioavailability by reducing LogP values .
Sustainable Synthesis
Photochemical flow reactors reduce waste and improve atom economy (E-factor: 1.2 vs. 5.8 for batch processes) .
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